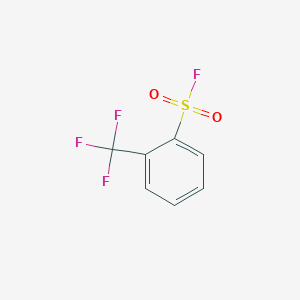

2-(Trifluoromethyl)benzenesulfonyl fluoride

Description

2-(Trifluoromethyl)benzenesulfonyl fluoride (C₇H₄F₄O₂S) is a sulfonyl fluoride derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring. This compound belongs to the class of sulfonyl fluorides, which are widely used in chemical biology and medicinal chemistry due to their selective reactivity with nucleophiles (e.g., serine hydrolases) and stability under physiological conditions.

The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the electrophilicity of the sulfur center and modulating physicochemical properties such as lipophilicity and thermal stability. These attributes make it valuable for covalent inhibitor design and fragment-based drug discovery.

Properties

IUPAC Name |

2-(trifluoromethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIWBACRZVGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52201-00-0 | |

| Record name | 52201-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)benzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . This reaction typically proceeds under mild conditions and yields the desired sulfonyl fluoride product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzenesulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the aromatic ring.

Scientific Research Applications

Fluorination Reactions

2-(Trifluoromethyl)benzenesulfonyl fluoride serves as a fluorinating agent in various reactions. It can introduce fluorine into organic molecules, enhancing their biological activity. For example, it has been used in the synthesis of fluorinated pharmaceuticals that exhibit improved efficacy against certain diseases .

Intermediate in Drug Development

The compound acts as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Research has shown that derivatives of this compound can exhibit significant antibacterial and antifungal properties due to their enhanced lipophilicity and metabolic stability .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of compounds derived from this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, revealing that modifications to the trifluoromethyl group significantly impacted activity. Compounds with additional electron-withdrawing groups showed increased potency against resistant strains of Enterococcus faecalis and Staphylococcus aureus.

Case Study 2: Synthesis of Fluorinated Amines

In another research project, this compound was utilized to synthesize fluorinated amines through nucleophilic substitution reactions. The resulting amines demonstrated enhanced pharmacokinetic properties compared to their non-fluorinated counterparts, highlighting the importance of fluorination in drug design .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is particularly useful in the inhibition of enzymes, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation . The trifluoromethyl group enhances the electrophilicity of the sulfonyl fluoride, making it a potent inhibitor.

Comparison with Similar Compounds

Sulfonyl Fluorides vs. Sulfonyl Chlorides

Reactivity : Sulfonyl chlorides (e.g., 2-(trifluoromethyl)benzenesulfonyl chloride) are more reactive than fluorides in nucleophilic substitution reactions due to the superior leaving-group ability of Cl⁻ compared to F⁻. This makes chlorides preferred for synthetic modifications, while fluorides are favored for applications requiring hydrolytic stability.

Stability : Sulfonyl fluorides exhibit greater thermal and aqueous stability. For example, trifluoromethanesulfonyl chloride (boiling point: 29–32°C) is highly volatile, whereas sulfonyl fluorides typically require higher temperatures for decomposition.

Molecular Weight : The chloride derivative (MW 244.61) is heavier than its fluoride counterpart (estimated MW ~228.16), impacting solubility and diffusion properties.

Positional Isomers: Ortho vs. Meta/Substituted Derivatives

Functionalized Benzenesulfonyl Fluorides

The table below compares 2-(trifluoromethyl)benzenesulfonyl fluoride with analogs from and :

Key Observations :

- Electron-Withdrawing Groups: The -CF₃ group in the ortho position likely enhances electrophilicity compared to para-nitro (-NO₂) or carbamoyl substituents, improving reactivity in covalent bonding.

- Biological Activity : The 4-nitro-substituted derivative in shows irreversible EGFR inhibition, suggesting that -CF₃ analogs may exhibit similar or enhanced activity due to increased lipophilicity.

- Synthetic Accessibility : Yields for substituted benzenesulfonyl fluorides vary widely (28–91%), indicating that -CF₃ introduction may require optimized conditions.

Biological Activity

2-(Trifluoromethyl)benzenesulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in chemical biology and medicinal chemistry due to its unique electrophilic properties. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

- Chemical Formula : CHFOS

- Molecular Weight : 224.17 g/mol

- CAS Number : 1221566-00-2

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophile, allowing it to react with thiol and amine groups in enzymes, leading to enzyme inactivation or modification of protein function. This mechanism is crucial for its use as a covalent probe in chemical biology.

Antiviral Activity

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit significant antiviral properties. For instance, derivatives of this compound have been tested against various viruses, including influenza and herpes simplex virus (HSV-1). The results demonstrated low IC values, indicating potent antiviral activity.

| Compound | Virus Type | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | H1N1 | 0.0027 | 3,663,901.03 |

| Compound B | HSV-1 | 0.0022 | 29,296,272.73 |

These compounds showed promising results in reducing viral gene expression and improving safety profiles in normal cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It can selectively inhibit various proteases by covalently modifying the active site residues. This feature makes it valuable in drug design for targeting specific diseases where protease activity is a factor.

Study on Antiviral Properties

In a recent study, novel derivatives of this compound were synthesized and tested for their antiviral activities against H1N1 and HSV-1. The compounds exhibited IC values in the low micromolar range, showcasing their potential as antiviral agents .

Enzyme Inhibition Research

Another research focused on the inhibitory effects of this compound on serine proteases. The study revealed that modifications to the trifluoromethyl group enhanced the binding affinity and selectivity towards specific proteases, supporting its application in therapeutic development .

Chemical Biology

This compound serves as a valuable tool in chemical biology for studying protein interactions and enzyme functions. Its ability to act as a covalent probe allows researchers to investigate the roles of specific amino acids in various biological processes.

Pharmaceutical Development

The compound’s unique reactivity profile makes it an attractive candidate for developing new pharmaceuticals, particularly as protease inhibitors or antiviral agents. Its structural modifications can lead to enhanced efficacy and reduced toxicity.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(trifluoromethyl)benzenesulfonyl fluoride, and how do reaction conditions influence yield?

A1. The synthesis typically involves sulfonation and fluorination steps. For example:

- Sulfonyl chloride intermediates : Reacting 2-(trifluoromethyl)benzene derivatives with chlorosulfonic acid generates sulfonyl chloride intermediates, which are then fluorinated using KF or NH4F .

- Direct fluorination : In some cases, fluorinating agents like DAST (diethylaminosulfur trifluoride) are used to replace hydroxyl or chlorine groups directly. Reaction temperature and solvent polarity (e.g., THF vs. DCM) critically affect fluorination efficiency. Lower temperatures (0–5°C) minimize side reactions, while anhydrous conditions prevent hydrolysis .

- Yield optimization : Monitoring via TLC and quenching intermediates with ice-water improves purity. Typical yields range from 60–80% depending on substituent steric effects .

Q. Q2. How can researchers purify this compound, and what analytical techniques confirm purity?

A2.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted sulfonyl chlorides. Recrystallization from ethanol/water mixtures enhances purity .

- Analytical methods :

Advanced Research Questions

Q. Q3. How do electronic effects of the trifluoromethyl group influence the reactivity of benzenesulfonyl fluorides in nucleophilic substitution?

A3. The -CF group is strongly electron-withdrawing, activating the sulfonyl fluoride toward nucleophilic attack (e.g., by amines or thiols).

- Kinetic studies : Hammett plots reveal a σ value of ~0.54 for -CF, correlating with accelerated reaction rates in SNAr mechanisms.

- Steric effects : Ortho-substituted derivatives exhibit reduced reactivity due to hindered access to the sulfonyl fluoride group. Computational models (DFT) predict activation energies 5–10 kJ/mol higher for ortho vs. para isomers .

- Contradictions : Some studies report unexpected stability in polar aprotic solvents (e.g., DMF), attributed to solvation effects stabilizing the transition state .

Q. Q4. What strategies resolve discrepancies in reported melting points for this compound derivatives?

A4. Inconsistent melting points often arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms. For example, a meta-substituted derivative showed two endothermic peaks (ΔH 120°C and 135°C) .

- Impurities : Trace solvents (e.g., THF) or unreacted starting materials lower observed melting points. Purity verification via HPLC (≥99%) is essential .

- Hygroscopicity : The sulfonyl fluoride group can absorb moisture, altering physical properties. Storage under inert atmosphere (N or Ar) is recommended .

Q. Q5. How is this compound used in studying enzyme inhibition mechanisms?

A5. This compound acts as a covalent inhibitor for serine proteases:

- Mechanistic insight : The sulfonyl fluoride group forms a stable tetrahedral intermediate with the catalytic serine residue, enabling crystallographic trapping of enzyme-inhibitor complexes (e.g., trypsin or chymotrypsin) .

- Kinetic characterization : Pre-steady-state kinetics (stopped-flow assays) measure inhibition rates (k/K), typically in the range of 10–10 Ms .

- Selectivity challenges : Off-target reactivity with cysteine proteases requires functionalization with targeting moieties (e.g., peptide backbones) .

Methodological Challenges

Q. Q6. What are the limitations of X-ray crystallography in analyzing sulfonyl fluoride-protein adducts?

A6. Key challenges include:

- Radiation damage : Prolonged X-ray exposure hydrolyzes the sulfonyl fluoride group, generating false-positive sulfate adducts. Data collection at cryogenic temperatures (100 K) mitigates this .

- Phase ambiguity : Maximum-likelihood refinement (e.g., REFMAC) improves model accuracy by incorporating prior phase information and σ-weighted maps .

- Resolution limits : Low-resolution structures (<2.0 Å) may fail to resolve subtle conformational changes in the active site. Complementary techniques like cryo-EM or NMR are advised .

Q. Q7. How can researchers address conflicting reactivity data in fluorination reactions?

A7. Discrepancies often arise from:

- Trace moisture : Even 0.1% HO hydrolyzes sulfonyl fluorides to sulfonic acids. Use of molecular sieves or anhydrous solvents (e.g., THF stored over Na/benzophenone) is critical .

- Catalyst variability : Pd/C vs. Cu-mediated fluorination yields different regioselectivity. Control experiments with deuterated analogs clarify mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.